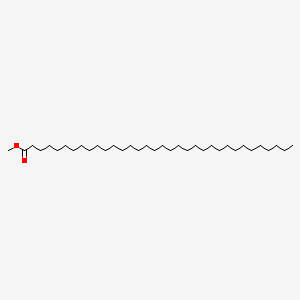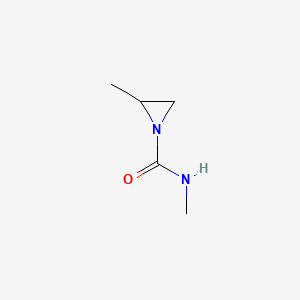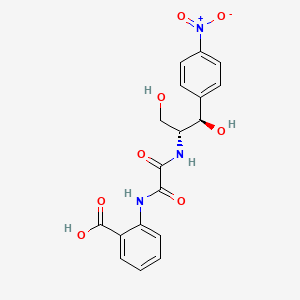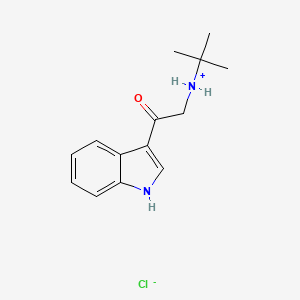
Methyl tetratriacontanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tetratriacontanoate is an organic compound with the molecular formula C₃₅H₇₀O₂. It is a type of ester, specifically the methyl ester of tetratriacontanoic acid. This compound is characterized by its long carbon chain, which contributes to its unique physical and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl tetratriacontanoate can be synthesized through the esterification of tetratriacontanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. This could include the use of solid acid catalysts or enzymatic catalysts, which offer advantages in terms of reusability and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl tetratriacontanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tetratriacontanoic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Tetratriacontanoic acid and methanol.
Reduction: Tetratriacontanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Methyl tetratriacontanoate has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of long-chain esters.
Biology: Studied for its role in biological membranes and its potential effects on cell signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl tetratriacontanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. Its long carbon chain allows it to interact with other lipid molecules, potentially affecting cell signaling pathways and membrane-associated processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexatriacontanoate: Another long-chain ester with similar properties but a slightly longer carbon chain.
Methyl docosanoate: A shorter-chain ester with different physical properties and applications.
Methyl stearate: A well-known ester with a shorter carbon chain, commonly used in cosmetics and pharmaceuticals.
Uniqueness
Methyl tetratriacontanoate is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability .
Propiedades
Número CAS |
77630-49-0 |
|---|---|
Fórmula molecular |
C35H70O2 |
Peso molecular |
522.9 g/mol |
Nombre IUPAC |
methyl tetratriacontanoate |
InChI |
InChI=1S/C35H70O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37-2/h3-34H2,1-2H3 |
Clave InChI |
PZZXNYKEJMQEIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)


![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)





